rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans
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Overview
Description
rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[35]nonane-5-carboxylic acid, trans is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dihydropyridines, which can be obtained from pyridine derivatives. When treated with acids, the appended carboxylic acid group undergoes a regioselective intramolecular lactonization reaction, producing oxaza analogues of bicyclo[3.3.1]nonane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans involves its interaction with specific molecular targets. The compound likely exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Piperidine derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(8S,9S)-7-methyl-6-oxo-8-phenyl-7-azaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-12(18)10-16(8-5-9-16)13(15(19)20)14(17)11-6-3-2-4-7-11/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,19,20)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYBISXZWBSQTF-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2(CCC2)CC1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](C2(CCC2)CC1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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